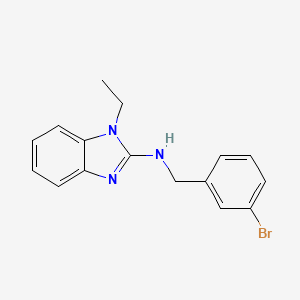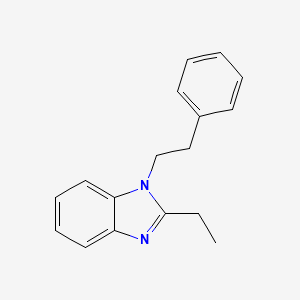![molecular formula C15H15ClN2O2 B5821318 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide, also known as CDF, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. This compound is a member of the hydrazide family and has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines.
Mechanism of Action
The exact mechanism of action of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells and contributes to their uncontrolled growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been shown to exhibit a variety of other biochemical and physiological effects. For example, 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been shown to exhibit anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide in lab experiments is its potency and specificity for cancer cells. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize dosing and predict potential side effects.
Future Directions
There are several potential future directions for research on 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide. One area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide and to identify potential biomarkers that can be used to predict patient response. Finally, there is a need for additional preclinical and clinical studies to evaluate the safety and efficacy of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide as a potential anti-cancer therapy.
Synthesis Methods
The synthesis of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide involves a multi-step process that begins with the reaction of 2-chlorobenzohydrazide with 2,5-dimethyl-3-furaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then purified and characterized using a variety of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been extensively studied for its potential anti-cancer properties. Several studies have shown that 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in vivo. Additionally, 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been shown to inhibit angiogenesis (the formation of new blood vessels) which is a critical step in tumor growth and metastasis.
properties
IUPAC Name |
2-chloro-N-[(E)-1-(2,5-dimethylfuran-3-yl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-8-13(11(3)20-9)10(2)17-18-15(19)12-6-4-5-7-14(12)16/h4-8H,1-3H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXOPGJBJMQNBN-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=NNC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)/C(=N/NC(=O)C2=CC=CC=C2Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)



![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)
![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)




![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)